2-{4-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one
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Description
This compound is a pyrimidinone derivative, which is a class of compounds that contain a pyrimidine ring - a six-membered ring with two nitrogen atoms and four carbon atoms - attached to a carbonyl group (C=O). The molecule also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a 1,4-benzodioxin-2-yl group, which is a type of aromatic ether .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains several functional groups, including a carbonyl group (C=O), a piperazine ring, and a 1,4-benzodioxin-2-yl group. These groups can participate in a variety of chemical reactions .Chemical Reactions Analysis
As a pyrimidinone derivative, this compound could potentially undergo a variety of chemical reactions. The carbonyl group could be involved in nucleophilic addition reactions, while the piperazine ring could participate in reactions with electrophiles. The 1,4-benzodioxin-2-yl group could potentially undergo reactions with electrophiles as well .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups it contains would all influence its properties. For example, the presence of the piperazine ring could potentially make it more soluble in water, while the 1,4-benzodioxin-2-yl group could contribute to its stability .Mechanism of Action
Target of Action
Similar compounds have shown to inhibitcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation processes, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (cholinesterases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
The inhibition of cholinesterases and lipoxygenase enzymes can affect several biochemical pathways. For instance, cholinesterase inhibition can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. On the other hand, lipoxygenase inhibition can reduce the production of leukotrienes, thereby modulating inflammatory responses .
Result of Action
The inhibition of cholinesterases can lead to enhanced neural signal transmission, which can have various effects depending on the specific neural pathways involved. The inhibition of lipoxygenase enzymes can reduce inflammation, which can be beneficial in conditions such as asthma and arthritis .
Properties
IUPAC Name |
2-[4-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetyl]piperazin-1-yl]-5-fluoro-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4/c1-12-17(20)18(26)22-19(21-12)24-8-6-23(7-9-24)16(25)10-13-11-27-14-4-2-3-5-15(14)28-13/h2-5,13H,6-11H2,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADQWDUTBGFFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)CC3COC4=CC=CC=C4O3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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